molecular formula C19H40ClNO2 B8504287 N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride CAS No. 61413-64-7

N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride

Cat. No. B8504287
M. Wt: 350.0 g/mol
InChI Key: CSSYASXDTUAAGY-UHFFFAOYSA-M
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Patent
US04204065

Procedure details

2.49 g (0.01 mol) chloromethyl n-dodecanoate (1b) and 1.01 g (0.01 mol) triethylamine were mixed and heated together at 90° for three hr. On cooling to room temperature, anhydrous ether was added to the mixture and the mixture was triturated in anhydrous ether overnite. The solid was isolated by filtration under a nitrogen atmosphere and thoroughly washed with ether. After drying in vacuo over calcium sulfate at room temperature 0.6 g (0.002 mol 20%, 2h was obtained as a hygroscopic solid, mp 72°-77°.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH2:15][Cl:16])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20][CH3:21])[CH3:18]>CCOCC>[Cl-:16].[C:1]([O:14][CH2:15][N+:19]([CH2:22][CH3:23])([CH2:20][CH3:21])[CH2:17][CH3:18])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCCl
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated together at 90° for three hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was triturated in anhydrous ether overnite
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration under a nitrogen atmosphere
WASH
Type
WASH
Details
thoroughly washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo over calcium sulfate at room temperature 0.6 g (0.002 mol 20%

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(CCCCCCCCCCC)(=O)OC[N+](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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